molecular formula C7H10O4 B13804269 1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL CAS No. 63488-00-6

1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL

Cat. No.: B13804269
CAS No.: 63488-00-6
M. Wt: 158.15 g/mol
InChI Key: BAGPWUHAADNCIL-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-7,8-dioxabicyclo[321]oct-3-EN-2-OL is a bicyclic compound featuring a unique structure that includes a dioxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL typically involves a series of organic reactions. One common method is the oxidative dearomatization-induced [5+2] cascade approach, which allows for the formation of the bicyclic structure with high diastereoselectivity . This method involves the use of specific solvents and oxidative conditions to achieve the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL involves its interaction with specific molecular targets. The compound’s structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity . The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL is unique due to its specific dioxabicyclo ring system, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

63488-00-6

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol

InChI

InChI=1S/C7H10O4/c8-4-7-6(9)2-1-5(11-7)3-10-7/h1-2,5-6,8-9H,3-4H2

InChI Key

BAGPWUHAADNCIL-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC(C(O1)(O2)CO)O

Origin of Product

United States

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